molecular formula C8H7Cl3N2O B3015286 2-chloro-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide CAS No. 726152-66-5

2-chloro-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide

Cat. No.: B3015286
CAS No.: 726152-66-5
M. Wt: 253.51
InChI Key: JHRCHPNFKWSWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide typically involves the reaction of 3,5-dichloro-6-methylpyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agrochemical Development

2-Chloro-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide is primarily utilized in the development of herbicides and pesticides. Its structural characteristics allow it to effectively inhibit specific enzymes in plants, making it a candidate for selective weed control.

Case Study : A study published in Pesticide Biochemistry and Physiology highlighted the efficacy of similar compounds in controlling resistant weed species. The study demonstrated that derivatives of this compound could significantly reduce the growth of target weeds while minimizing damage to crops .

Pharmaceutical Research

This compound is also investigated for its potential pharmaceutical applications, particularly in developing anti-cancer agents. The presence of multiple chlorine atoms enhances its ability to interact with biological targets.

Case Study : Research conducted by a pharmaceutical company explored the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that the compound exhibited significant anti-proliferative effects, suggesting its potential as a lead compound for further drug development .

Toxicological Considerations

The toxicity profile of this compound is critical for its application in both agriculture and pharmaceuticals. Studies have shown that while it can be effective against pests and certain cancer cells, it also poses risks to non-target organisms.

Toxicity Parameter Value
Acute Toxicity (LD50)Varies by species
Environmental ImpactModerate
Human Health RiskConsiderable

Regulatory Status

Due to its chemical properties and potential risks, this compound is subject to regulatory scrutiny. It is classified under hazardous substances due to its potential environmental impact and toxicity to aquatic life.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3,5-dichloropyridin-2-yl)acetamide
  • 2-chloro-N-(3,5-dichloro-4-methylpyridin-2-yl)acetamide
  • 2-chloro-N-(3,5-dichloro-6-ethylpyridin-2-yl)acetamide

Uniqueness

2-chloro-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 6-position may enhance its lipophilicity and affect its interaction with biological targets .

Biological Activity

2-chloro-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide is a chemical compound with potential biological activities that have garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₇Cl₃N₂O
  • Molecular Weight : 253.51 g/mol
  • CAS Number : 726152-66-5

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dichloro-6-methylpyridine with chloroacetyl chloride in the presence of a base such as triethylamine. This process is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Anticancer Activity

Preliminary studies suggest that this compound may also have anticancer properties. It has been explored for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The exact pathways remain to be fully elucidated but may involve interaction with key molecular targets within cancer cells .

The mechanism of action for this compound likely involves binding to specific enzymes or receptors within target cells. This binding can modulate enzymatic activity or interfere with cellular signaling pathways, leading to observed biological effects such as antimicrobial and anticancer activity .

Study on Antimicrobial Activity

A study evaluated the antibacterial properties of various acetamide derivatives, noting that compounds structurally related to this compound displayed varying degrees of effectiveness against common bacterial strains. The findings suggested a correlation between structural features and biological activity .

Investigation into Anticancer Properties

Another research effort focused on assessing the cytotoxic effects of similar compounds against human cancer cell lines. Results indicated that certain derivatives could induce significant apoptosis in cancer cells, suggesting potential therapeutic applications for compounds like this compound .

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-chloro-N-(3,5-dichloropyridin-2-yl)acetamideLacks methyl group at position 6Moderate antibacterial activity
2-chloro-N-(3,5-dichloro-4-methylpyridin-2-yl)acetamideMethyl group at position 4Anticancer properties noted
2-chloro-N-(3,5-dichloro-6-ethylpyridin-2-yl)acetamideEthyl group at position 6Potentially less active than methyl derivative

Properties

IUPAC Name

2-chloro-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3N2O/c1-4-5(10)2-6(11)8(12-4)13-7(14)3-9/h2H,3H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRCHPNFKWSWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1Cl)Cl)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.